molecular formula C13H13F3N4O2S B2669503 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2415625-04-4

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2669503
CAS No.: 2415625-04-4
M. Wt: 346.33
InChI Key: QVOVHTHBPIDLPT-UHFFFAOYSA-N
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Description

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a pyridazinone core, a trifluoromethyl group, and a thiophene moiety

Preparation Methods

The synthesis of 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Final Assembly: The final step involves the coupling of the pyridazinone intermediate with the thiophene moiety and the urea derivative under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene moiety, using electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: The compound is used in biological studies to explore its interactions with various biomolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-{2-[6-Oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(thiophen-2-yl)methyl]urea and 1-{2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-[(furan-2-yl)methyl]urea share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group and the thiophene moiety in this compound imparts unique electronic and steric properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c14-13(15,16)10-3-4-11(21)20(19-10)6-5-17-12(22)18-8-9-2-1-7-23-9/h1-4,7H,5-6,8H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOVHTHBPIDLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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